6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications
Reactions with Quinolinone and Coumarine Derivatives : The compound shows potential in reactions with quinolinone and coumarine derivatives, contributing to the synthesis of various polysubstituted derivatives. This includes the formation of 4H-pyran derivatives and 4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-ones through reactions with benzylidenenitriles and other reagents (El-Taweel, Sowellim, & Elagamey, 1995).
Formation of Novel Fused and Spiro Nitrogen Heterocycles : It serves as an intermediate in the synthesis of fused and spiro quinuclidine and its C-nucleosides, showcasing its role in developing complex heterocyclic compounds (Hamama, Zoorob, & El‐Magid, 2011).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A related derivative, 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Khattabi et al., 2019).
Molecular Interactions and Co-crystal Formation
- Co-crystal Formation with Hydrogen-bond Acceptors : Investigations into co-crystal formation of quinol with various compounds, including piperidine, reveal insights into hydrogen bonding and molecular interactions, which is crucial for understanding compound stability and crystallization processes (Oswald, Motherwell, & Parsons, 2005).
Antimicrobial Activity
- Synthesis of Derivatives for Antimicrobial Activity : Research into the synthesis of derivatives like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide highlights potential antimicrobial applications. These derivatives show promise in developing new antibacterial and antifungal agents (Afzal, Bawa, Kumar, & Tonk, 2012).
Synthesis of Advanced Heterocycles
Advanced Heterocyclic Compounds Synthesis : Utilizing this compound in the synthesis of advanced heterocyclic compounds, such as pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, indicates its value in developing novel organic compounds with potential biological activities (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).
Anticancer Activity in Synthesized Derivatives : The compound's derivatives have been explored for their potential anticancer activity, suggesting its role in the development of new anticancer drugs (Hadiyal et al., 2020).
Properties
IUPAC Name |
6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXYQHLUXJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.